1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

Catalog No.
S616044
CAS No.
21050-13-5
M.F
C36H30ClNP2
M. Wt
574 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phos...

CAS Number

21050-13-5

Product Name

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride

Molecular Formula

C36H30ClNP2

Molecular Weight

574 g/mol

InChI

InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1

InChI Key

LVRCYPYRKNAAMX-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]

Synonyms

bis(triphenylphosphoranylidene)ammonium, bis(triphenylphosphoranylidene)ammonium, (SP-5-21)-tetrachlorooxotechnetate(1-), bis(triphenylphosphoranylidene)ammonium, tetracarbonylcobaltate(1-), C-PNP

Canonical SMILES

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-]

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride is a quaternary ammonium salt characterized by its bulky positively charged center. The compound appears as a white crystalline solid and is known for its role as a precursor to various phosphonium or phosphorane compounds, as well as a catalyst in organic synthesis. The structural uniqueness of this compound arises from a central nitrogen atom bonded to three identical phenyl groups and a phosphonium group, which is itself bonded to three additional phenyl groups and a nitrogen atom. This configuration results in the formation of the cation (Ph3P=NPh3)+(\text{Ph}_3\text{P}=\text{N}-\text{Ph}_3)^+ paired with a chloride anion (Cl)(\text{Cl}^-) .

As mentioned previously, PPNCl functions as a Lewis acid. In Lewis acid-base reactions, the empty p-orbitals on the central phosphorus atom accept electron pairs from Lewis bases, forming a temporary adduct. This activation of the Lewis base plays a crucial role in various organic reactions. For instance, in the Wittig reaction, PPNCl deprotonates a stabilized phosphonium ylide, generating a reactive carbenoid intermediate that participates in carbon-carbon bond formation [].

Catalyst and Reagent:

,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as Ph3P=N-PPh3Cl or simply PPN chloride, finds application in scientific research as a catalyst and reagent in various organic reactions. Its positively charged phosphonium center and the presence of a chloride counterion make it a valuable tool for:

  • Carbon-carbon bond formation reactions: PPN chloride can be used as a catalyst for the Steglich reaction, which forms amide bonds between carboxylic acids and amines []. It is also employed in the Horner-Wadsworth-Emmons (HWE) reaction, facilitating the formation of alkenes from carbonyl compounds and phosphonates.
  • Cyclization reactions: PPN chloride can act as a catalyst for intramolecular cyclization reactions, promoting the formation of cyclic structures from linear precursors [].

Lewis Acid Scavenger:

Due to its ability to form a stable adduct with Lewis acids, PPN chloride is employed as a Lewis acid scavenger in organic reactions. This property proves beneficial in:

  • Protecting sensitive functionalities: PPN chloride can remove Lewis acids that might react undesirably with certain functional groups present in the reaction mixture, thus protecting them from unwanted side reactions [].
  • Purification of reaction products: PPN chloride can be used to remove residual Lewis acid catalysts from the reaction mixture, facilitating the isolation and purification of the desired product.

The compound is primarily utilized as a Lewis acid due to the empty p-orbitals on the phosphorus atom, which allows it to accept electron pairs from Lewis bases. This property facilitates several important organic transformations, including:

  • Wittig Reaction: In this reaction, 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride can deprotonate stabilized phosphonium ylides to generate reactive carbenoid intermediates for carbon-carbon bond formation.
  • Steglich Rearrangement: The compound acts effectively as a catalyst in this rearrangement process, showcasing its versatility in organic synthesis .

While specific biological activities of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry. The compound's ability to interact with various biological molecules could be explored further for therapeutic applications, particularly in neurodegenerative diseases where phosphonium compounds have shown promise .

The synthesis of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride typically involves the reaction of triphenylphosphine with hexachlorocyclotriphosphazene. The general reaction can be represented as follows:

(Ph3P)3+2N3P3Cl63(Ph3P=NPh3)Cl+6PCl3(\text{Ph}_3\text{P})_3+2\text{N}_3\text{P}_3\text{Cl}_6\rightarrow 3(\text{Ph}_3\text{P}=\text{N}-\text{Ph}_3)\text{Cl}+6\text{PCl}_3

This reaction illustrates the formation of the desired compound along with phosphorus trichloride as a byproduct .

The primary applications of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride include:

  • Catalyst in Organic Reactions: It serves as a strong Lewis acid catalyst in various organic synthesis reactions.
  • Reagent in Research: The compound is employed in studies involving Lewis acid-base interactions and has been used in electrochemical characterization techniques .
  • Precursor for Other Compounds: It is utilized as a precursor for synthesizing other phosphonium and phosphorane compounds.

Interaction studies involving 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride focus on its behavior as a Lewis acid. These studies reveal how the compound interacts with different Lewis bases to form stable adducts. Such interactions are crucial for understanding its catalytic mechanisms and potential applications in synthetic organic chemistry .

Several compounds share structural similarities with 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Bis(triphenylphosphine)iminium chlorideSimilar structure with variations in substituentsCommonly used as a catalyst but less bulky than PPN chloride
HexaphenyldiphosphazeneContains multiple phosphorus atomsUsed primarily in polymer chemistry; less focused on organic synthesis
Triphenylphosphine oxideOxidation product of triphenylphosphineExhibits different reactivity patterns; not typically used as a catalyst
Triaryl-phosphinesGeneral category including various aryl groupsVaries widely in reactivity based on aryl substitutions

The uniqueness of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride lies in its bulky structure and strong Lewis acidity, making it particularly effective in facilitating complex organic transformations that require robust catalytic conditions .

Related CAS

53433-12-8 (tetracarbonylcobaltate(1-))

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53433-12-8
21050-13-5

Dates

Modify: 2023-08-15

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